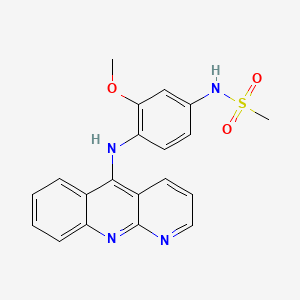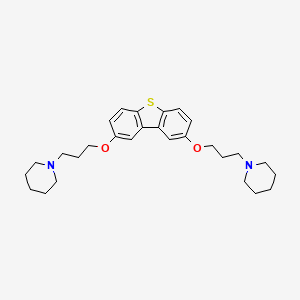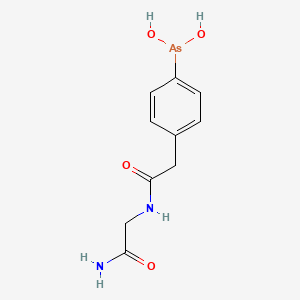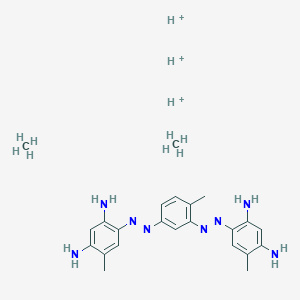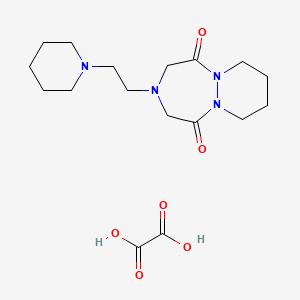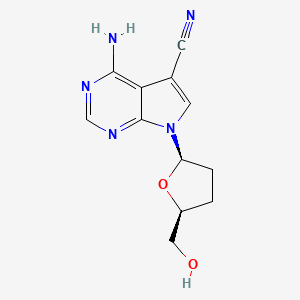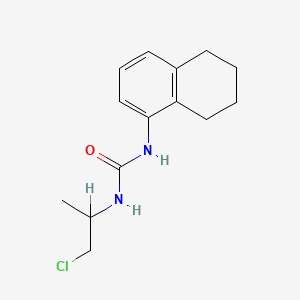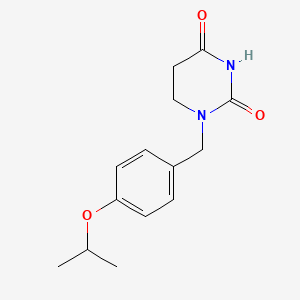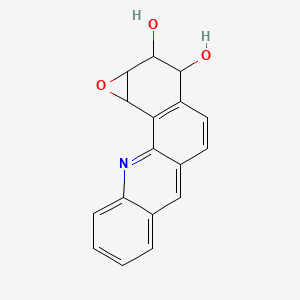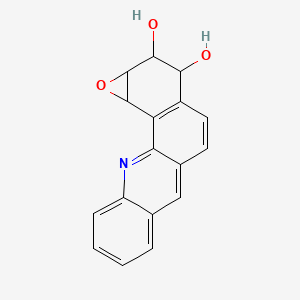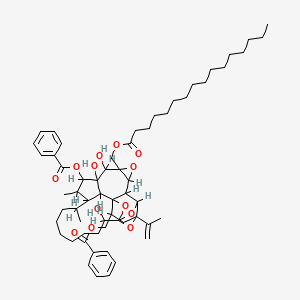
Gnidimacrin-20-palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gnidimacrin-20-palmitate involves the esterification of gnidimacrin with palmitic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
the extraction and isolation from natural sources, such as Gnidia subcordata, remain a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Gnidimacrin-20-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diterpenoid structure.
Reduction: Reduction reactions can alter the ester bond, potentially converting it back to the alcohol and acid components.
Substitution: Substitution reactions can occur at various positions on the diterpenoid skeleton, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Gnidimacrin-20-palmitate has a wide range of scientific research applications:
Mechanism of Action
Gnidimacrin-20-palmitate exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to various downstream effects, including the inhibition of cyclin-dependent kinase 2 (cdk2) activity, resulting in cell cycle arrest at the G1 phase . The compound’s ability to activate PKC is a key factor in its antitumor and anti-HIV activities .
Comparison with Similar Compounds
Similar Compounds
Gnidimacrin: The parent compound of Gnidimacrin-20-palmitate, known for its potent biological activities.
Stellerarin: Another diterpenoid ester with antitumor properties.
Stelleramacrin: A novel compound with similar antitumor and cytotoxic activities.
Uniqueness
This compound is unique due to its specific esterification with palmitic acid, which may enhance its biological activity and stability compared to its parent compound, Gnidimacrin .
Properties
CAS No. |
60796-71-6 |
|---|---|
Molecular Formula |
C60H84O13 |
Molecular Weight |
1013.3 g/mol |
IUPAC Name |
[12-benzoyloxy-9-(hexadecanoyloxymethyl)-10,11,22-trihydroxy-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate |
InChI |
InChI=1S/C60H84O13/c1-6-7-8-9-10-11-12-13-14-15-16-17-28-35-46(62)68-38-57-52(70-57)48-51-56(39(2)3)36-44(37-67-53(63)42-30-23-20-24-31-42)59(48)49-47(40(4)29-22-18-19-27-34-45(61)60(71-51,72-56)73-59)41(5)50(58(49,66)55(57)65)69-54(64)43-32-25-21-26-33-43/h20-21,23-26,30-33,40-41,44-45,47-52,55,61,65-66H,2,6-19,22,27-29,34-38H2,1,3-5H3 |
InChI Key |
FIXBTCJNFYGENP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC12C(O1)C3C4C5(CC(C36C7C(C(CCCCCCC(C(O4)(O5)O6)O)C)C(C(C7(C2O)O)OC(=O)C8=CC=CC=C8)C)COC(=O)C9=CC=CC=C9)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


